N,N,3-Trimethylthiophen-2-amine
Description
N,N,3-Trimethylthiophen-2-amine is a substituted thiophene derivative featuring a thiophene ring with three methyl substituents: two on the amine group at position 2 and one at position 2. This compound belongs to the class of heterocyclic amines, where the sulfur atom in the thiophene ring contributes to its electronic properties.
Properties
CAS No. |
114143-53-2 |
|---|---|
Molecular Formula |
C7H11NS |
Molecular Weight |
141.24 g/mol |
IUPAC Name |
N,N,3-trimethylthiophen-2-amine |
InChI |
InChI=1S/C7H11NS/c1-6-4-5-9-7(6)8(2)3/h4-5H,1-3H3 |
InChI Key |
JHXREQLVRLKMEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=C1)N(C)C |
Origin of Product |
United States |
Preparation Methods
Structural Overview and Significance
N,N,3-Trimethylthiophen-2-amine (CAS 114143-53-2) is a tertiary amine derivative of thiophene, featuring a methyl group at the 3-position of the aromatic ring and two methyl groups on the amine nitrogen. Its molecular formula is $$ \text{C}7\text{H}{11}\text{NS} $$, with applications in pharmaceutical intermediates and organic synthesis. The compound’s structure is characterized by the SMILES notation CC1=C(SC=C1)N(C)C, reflecting its substitution pattern.
Synthesis Strategies
Core Thiophene Ring Construction
The synthesis typically begins with the preparation of the 3-methylthiophen-2-amine scaffold, followed by N,N-dimethylation.
Gewald Reaction for 3-Methylthiophen-2-amine
The Gewald reaction is a widely used method to synthesize 2-aminothiophenes. For 3-methylthiophen-2-amine:
- Reactants : Acetone (as the ketone), cyanoacetate (e.g., ethyl cyanoacetate), and elemental sulfur.
- Mechanism :
- Conditions :
- Solvent: Ethanol or DMF.
- Base: Morpholine or diethylamine.
- Temperature: 60–80°C for 4–6 hours.
- Mix acetone (1.0 equiv), ethyl cyanoacetate (1.2 equiv), sulfur (1.5 equiv), and morpholine (2.0 equiv) in ethanol.
- Reflux for 5 hours. Isolate via acid precipitation (yield: 70–85%).
N,N-Dimethylation of 3-Methylthiophen-2-amine
The primary amine is converted to a tertiary amine via alkylation or reductive amination.
Alkylation with Methyl Iodide
- Procedure :
- Yield : 60–75%.
Eschweiler-Clarke Reaction
Comparative Analysis of Methods
| Method | Advantages | Limitations | Typical Yield |
|---|---|---|---|
| Gewald + Methylation | High regioselectivity; scalable | Multi-step; requires toxic reagents | 60–75% |
| Eschweiler-Clarke | One-pot reaction; mild conditions | Lower yield; over-methylation risks | 50–65% |
| Direct Alkylation | Rapid; compatible with diverse solvents | Steric hindrance at 3-methyl position | 60–70% |
Key Challenges and Optimization
- Steric Effects : The 3-methyl group may hinder methylation at the adjacent amine. Using bulky bases (e.g., KOtBu) or polar aprotic solvents (DMF) improves reactivity.
- Purification : Distillation under reduced pressure (b.p. 140–150°C at 5 kPa) is effective due to the compound’s low polarity.
- Byproduct Control : Excess methylating agents require careful quenching to avoid quaternary ammonium salt formation.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N,N,3-Trimethylthiophen-2-amine can undergo oxidation reactions, often leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced or modified.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Chemistry: N,N,3-Trimethylthiophen-2-amine is used as a building block in organic synthesis, particularly in the development of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
Industry: In the industrial sector, this compound is used in the production of advanced materials, including organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of N,N,3-Trimethylthiophen-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biological pathways by binding to these targets, leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substitution Variations
| Compound Name | Substituents | Key Structural Features | References |
|---|---|---|---|
| N,N,3-Trimethylthiophen-2-amine | N,N-dimethyl (position 2), 3-methyl (position 3) | Steric hindrance from three methyl groups; electron-rich amine | N/A |
| 3-Nitro-N-(p-tolyl)thiophen-2-amine | Nitro (position 3), p-tolyl (N-substituted) | Electron-withdrawing nitro group; aryl amine | |
| N-(3-Trifluoromethylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine | CF₃ (aryl), thiazine ring | Fluorinated aryl group; fused heterocycle | |
| 2-(Thiophen-2-yl)ethylamine | Thiophene-ethyl and thiophene-methyl chains | Bithiophene backbone; secondary amine |
Spectroscopic and Electronic Properties
- NMR Shifts :
- IR Spectroscopy :
Key Research Findings
- Steric Effects : Trimethyl substitution reduces nucleophilicity compared to primary amines (e.g., N-(thiophen-2-ylmethyl)pyridin-3-amine), limiting participation in SN2 reactions .
- Thermal Stability : Methyl groups enhance thermal stability, making such derivatives suitable for high-temperature applications in materials science .
- Catalytic Activity : In metal complexes, bulky amines like this compound may stabilize low-coordination states, enhancing catalytic efficiency in cross-coupling reactions .
Q & A
Basic Research Questions
Q. What are the most efficient synthetic routes for N,N,3-Trimethylthiophen-2-amine, and what structural characterization techniques are essential for validation?
- Methodological Answer : A robust synthesis involves nitro-substituted thiophene intermediates followed by reductive alkylation or nucleophilic substitution. For example, nitration at the 3-position of thiophene derivatives, followed by N-methylation, can yield the target compound. Structural validation requires a combination of 1D/2D NMR (e.g., H, C, NOESY) to resolve substituent positions and confirm regiochemistry. Single-crystal X-ray diffraction is critical for unambiguous confirmation of molecular geometry, as demonstrated in analogous N-substituted thiophen-2-amines . Mass spectrometry (HRMS) and elemental analysis further validate purity and molecular formula.
Q. How can solubility properties of this compound be experimentally determined, and what solvents are optimal for its reactivity?
- Methodological Answer : Solubility can be measured using gravimetric or UV-Vis spectrophotometric methods across solvents of varying polarity (e.g., DMSO, THF, chloroform). For instance, saturation concentrations are determined by dissolving excess compound under controlled agitation and temperature, followed by filtration and quantification. Polar aprotic solvents like DMF enhance solubility for reactions requiring nucleophilic substitution, while non-polar solvents (e.g., toluene) may stabilize intermediates in cross-coupling reactions. Refer to analogous amine solubility studies for temperature-dependent trends .
Advanced Research Questions
Q. How do steric and electronic effects of N,N,3-trimethyl substituents influence regioselectivity in cross-coupling reactions?
- Methodological Answer : The methyl groups at the N and 3-positions induce steric hindrance, directing coupling reactions (e.g., Suzuki-Miyaura) to the less hindered 5-position of the thiophene ring. Electronic effects can be probed via Hammett substituent constants or DFT calculations to assess electron density distribution. Experimental validation involves comparing reaction yields and regioselectivity with control compounds lacking methyl groups. Competitive experiments with isotopic labeling or kinetic profiling further elucidate mechanistic pathways .
Q. What strategies resolve discrepancies in spectroscopic data (e.g., NMR splitting patterns) caused by dynamic isomerism in this compound derivatives?
- Methodological Answer : Dynamic processes (e.g., ring puckering in thiophene derivatives) can lead to averaged NMR signals. Variable-temperature NMR (VT-NMR) is employed to slow isomer interconversion, revealing distinct signals at low temperatures (e.g., −40°C). For example, splitting patterns in H NMR at 298 K may merge due to rapid equilibration, while VT-NMR at 233 K resolves individual isomers. Computational modeling (e.g., DFT) aids in assigning stereochemical configurations .
Q. How can computational methods predict and rationalize the catalytic activity of this compound in asymmetric synthesis?
- Methodological Answer : Density Functional Theory (DFT) calculations model transition states and intermediate stabilization energies to predict enantioselectivity. Key parameters include steric maps of the catalyst’s active site and frontier molecular orbital (FMO) analysis to assess donor-acceptor interactions. Experimental validation involves synthesizing chiral derivatives and testing their performance in asymmetric hydrogenation or organocatalytic reactions, with enantiomeric excess (ee) measured via chiral HPLC or polarimetry .
Q. What experimental approaches mitigate oxidative degradation of this compound under ambient conditions?
- Methodological Answer : Stability studies under controlled oxygen exposure (e.g., using Schlenk techniques) identify degradation pathways. Antioxidants (e.g., BHT) or inert-atmosphere storage (argon/glovebox) can prolong shelf life. Accelerated aging tests (e.g., 40°C/75% RH) combined with LC-MS monitor degradation products. Structural modifications, such as electron-withdrawing substituents at the 4-position, may enhance stability by reducing electron density at reactive sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
